molecular formula C16H14O B2362683 (E)-1-(4-styrylphenyl)ethanone CAS No. 20488-42-0

(E)-1-(4-styrylphenyl)ethanone

Cat. No.: B2362683
CAS No.: 20488-42-0
M. Wt: 222.287
InChI Key: IGSGJMNWNNQRFJ-BQYQJAHWSA-N
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Description

(E)-1-(4-styrylphenyl)ethanone, also known as (E)-4-acetylstilbene, is an organic compound with the molecular formula C16H14O. It is a derivative of stilbene, characterized by the presence of an acetyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-styrylphenyl)ethanone typically involves the reaction of acetophenone with benzaldehyde under basic conditions, followed by a Wittig reaction to introduce the phenylethenyl group. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium tert-butoxide, and the reaction is carried out in an organic solvent like ethanol or tetrahydrofuran .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-styrylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-1-(4-styrylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of (E)-1-(4-styrylphenyl)ethanone involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-trans-stilbene
  • 1-[4-(2-phenylethyl)phenyl]ethanone
  • 1-(4-ethylphenyl)ethanone

Uniqueness

(E)-1-(4-styrylphenyl)ethanone is unique due to its specific structural features, such as the presence of both an acetyl group and a phenylethenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

1-[4-[(E)-2-phenylethenyl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-13(17)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-12H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSGJMNWNNQRFJ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

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